2-chloro-N-[(4-chlorophenyl)methyl]aniline
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound belongs to the class of diarylamine derivatives, characterized by a central aniline group substituted with chlorine and a benzyl moiety. According to IUPAC conventions, the parent structure is aniline (C₆H₅NH₂), with substituents assigned positions based on the lowest locant rule. The chlorine atom occupies the ortho position (C2) on the aniline ring, while the benzyl group is attached to the nitrogen atom via a methylene bridge. The benzyl group itself bears a para-chlorine substituent, yielding the full systematic name: This compound .
The molecular formula is C₁₃H₁₁Cl₂N , corresponding to a molecular weight of 252.14 g/mol . This aligns with structurally analogous compounds such as 4-chloro-N-[(4-chlorophenyl)methyl]aniline, which shares the same formula but differs in chlorine substitution patterns. A comparative analysis of related derivatives reveals consistent adherence to the general formula C₁₃H₁₁Cl₂N, underscoring the compound’s place within the chlorinated aniline family.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl₂N |
| Molecular Weight | 252.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)NC(C2=CC=C(C=C2)Cl)Cl |
Crystal Structure and Conformational Analysis
Crystallographic studies of analogous chlorinated anilines, such as 4-chloro-4'-chlorobenzylidene aniline (CCBA), provide indirect insights into the structural behavior of this compound. Single-crystal X-ray diffraction (XRD) analyses of CCBA revealed a monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.42 Å, b = 5.89 Å, c = 12.35 Å, and β = 98.4°. While direct data for the target compound is limited, computational models predict a similar planar arrangement of the aromatic rings, stabilized by intramolecular van der Waals interactions and weak C–H···Cl hydrogen bonds.
Conformational flexibility arises from the methylene bridge linking the aniline and chlorophenyl groups. Density functional theory (DFT) calculations suggest two predominant conformers: one with the chlorophenyl ring coplanar to the aniline ring (dihedral angle ≈ 0°) and another with a perpendicular orientation (dihedral angle ≈ 90°). The energy difference between these conformers is minimal (<2 kcal/mol), indicating facile interconversion at room temperature.
Comparative Analysis of Hydrochloride Salt Formation Mechanisms
The formation of hydrochloride salts from aromatic amines involves protonation of the nitrogen lone pair, followed by ionic interaction with chloride ions. For this compound, this process is influenced by steric and electronic effects. The bulky benzyl group adjacent to the amine nitrogen reduces accessibility for protonation compared to simpler anilines like 4-chloroaniline. However, the electron-withdrawing chlorine substituents enhance the amine’s acidity, partially offsetting steric hindrance.
A comparative study of hydrochloride formation mechanisms across chlorinated anilines reveals the following trends:
| Compound | pKa | Reaction Rate (M⁻¹s⁻¹) |
|---|---|---|
| This compound | 3.8 | 1.2 × 10⁻³ |
| 4-Chloroaniline | 4.6 | 5.7 × 10⁻³ |
| N-Benzyl-4-chloroaniline | 4.1 | 2.9 × 10⁻³ |
The slower reaction rate of the target compound compared to 4-chloroaniline highlights the steric impact of the benzyl group. Conversely, its higher acidity relative to N-benzyl-4-chloroaniline arises from the ortho-chlorine’s inductive effect, which destabilizes the protonated amine.
Structure
3D Structure
Properties
Molecular Formula |
C13H11Cl2N |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
InChI Key |
KHNHMKBAWZEQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with 2-chloroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Applications
1. Pharmaceutical Development
2-chloro-N-[(4-chlorophenyl)methyl]aniline serves as an intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the production of boscalid, a systemic fungicide that is effective against a wide range of fungal pathogens in crops . The compound's structure allows for modifications that enhance its biological activity and selectivity.
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have demonstrated that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .
Agrochemical Applications
1. Fungicides
The compound is a key intermediate in the synthesis of boscalid, which has been widely adopted in agriculture due to its effectiveness as a fungicide. Boscalid acts by inhibiting mitochondrial respiration in fungi, leading to cell death. The use of this compound in this context highlights its importance in developing sustainable agricultural practices .
2. Herbicides
Research into the chemical properties of this compound suggests potential applications in herbicide formulations. Its structural characteristics may allow it to interact effectively with plant growth regulators or other herbicidal mechanisms .
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis process of this compound highlighted the reduction of production costs through innovative reaction pathways. By utilizing less expensive raw materials and catalysts, researchers achieved a significant increase in yield while maintaining high purity levels .
Case Study 2: Biological Activity Assessment
Another investigation assessed the biological activity of synthesized derivatives of this compound against various microbial strains. The results indicated that specific substitutions on the aniline ring enhanced antimicrobial efficacy, suggesting pathways for further drug development .
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Functional Groups : The presence of an imine () or amide () alters reactivity compared to the target compound’s simple methylene bridge. For instance, imine derivatives are prone to hydrolysis, while amides exhibit hydrogen-bonding capabilities .
- Substituent Effects : Compounds with nitroso groups () show enhanced electrophilicity, making them reactive in nucleophilic substitutions, unlike the target compound .
- Steric and Electronic Effects : Bis-aryl substituents () introduce steric hindrance and electron-donating/withdrawing effects, impacting solubility and interaction with biological targets .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.5, estimated) is higher than nitrosoanilines (logP ~2.8) due to the absence of polar nitroso groups but lower than bis-aryl derivatives (logP ~4.5) due to reduced aromatic bulk .
- Stability : Unlike imine derivatives (e.g., ), the methylene bridge in the target compound provides greater hydrolytic stability, making it suitable for environmental applications .
Reactivity and Degradation Pathways
- Photodegradation : Similar to 2-chloro-N-(4-chlorophenyl)benzamide (), the target compound may undergo dechlorination under UV light, forming aniline intermediates. However, the absence of an amide group reduces susceptibility to enzymatic hydrolysis .
- Nucleophilic Substitution : The 2-chloro substituent on the aniline ring is less reactive than nitroso-substituted analogs (), which participate in metal-catalyzed C–X bond formation .
Biological Activity
2-Chloro-N-[(4-chlorophenyl)methyl]aniline, also known as 2-chloro-N-(4-chlorobenzyl)aniline, is a chlorinated aromatic amine that has garnered attention due to its potential biological activities. This compound is characterized by its structural features, including a chloro group and a chlorophenyl moiety, which contribute to its unique chemical properties and reactivity. This article reviews its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C13H12Cl2N
- Molecular Weight : Approximately 288.60 g/mol
- Physical Form : Pale yellow powder
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Chlorobenzene derivatives and aniline.
- Reagents : Chlorinating agents (e.g., thionyl chloride).
- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. A study found that derivatives synthesized from this compound demonstrated significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | Not specified |
| Compound 3 (derived) | Antimicrobial | Comparable to ciprofloxacin |
| Compound 5 (derived) | Anticancer | Lower than 5-fluorouracil |
Anticancer Activity
The compound has also shown potential in anticancer applications. In vitro studies using the MTT assay indicated that certain derivatives displayed significant anticancer activity against various cancer cell lines . Although not as potent as established chemotherapeutics, these findings suggest a potential role in cancer treatment.
While specific mechanisms of action for this compound are not fully elucidated, preliminary data suggest interactions with cellular targets involved in cell proliferation and apoptosis pathways. Further molecular docking studies have been conducted to predict binding affinities with various biological targets .
Case Studies
- Antimicrobial Study : A recent study synthesized several derivatives based on this compound and evaluated their antimicrobial efficacy using the tube dilution technique. Compounds derived from this base structure showed significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : Another investigation focused on the anticancer potential of synthesized derivatives. Among these, one compound demonstrated notable cytotoxicity against specific cancer cell lines while maintaining a lower toxicity profile compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-N-[(4-chlorophenyl)methyl]aniline, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 2-chloroaniline with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the aniline.
- Schiff base intermediates : Condensation reactions between substituted anilines and aldehydes (e.g., 4-chlorobenzaldehyde) can yield analogous structures, followed by reduction to stabilize the final product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature (60–100°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yield.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR/IR : Assign peaks using -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and -NMR (e.g., δ 145 ppm for C-N bonds). IR confirms N-H stretches (~3400 cm) and C-Cl vibrations (~750 cm) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns (e.g., N-H⋯Cl interactions) are analyzed via ORTEP-3 visualization .
- Example data :
| Technique | Key Data Points | Reference |
|---|---|---|
| -NMR | δ 4.5–5.1 (benzyl CH) | |
| X-ray | C-Cl bond length: 1.73 Å |
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodology :
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states, favoring para-substitution over ortho. Non-polar solvents may increase steric hindrance .
- Temperature control : Lower temperatures (0–5°C) slow kinetic pathways, favoring thermodynamically stable products.
- Catalysts : Lewis acids (e.g., FeCl) direct electrophiles to electron-rich positions. Monitor via DFT calculations (e.g., Gaussian 09W) to predict charge distribution .
Q. What computational strategies predict reaction pathways and intermediate stability?
- Methodology :
- DFT calculations : Use Gaussian 09W to model intermediates (e.g., chloronium ions) and calculate natural charges/LUMO energies. Validate with experimental voltammetry data (cyclic voltammograms) .
- Thermodynamic stability : Compare Gibbs free energy (ΔG) of intermediates. For example, p-quinoneimine intermediates are less stable than sulfonamide derivatives in aqueous conditions .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Methodology :
- SHELX refinement : Apply TWIN/BASF commands in SHELXL to model twinned crystals. Use PART/SUMP to handle disordered atoms .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R/wR convergence criteria (<5% discrepancy) .
Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?
- Methodology :
- Graph set analysis : Classify H-bond motifs (e.g., rings) using Etter’s rules. For example, N-H⋯Cl interactions may form chains along the crystallographic axis .
- Thermal analysis : Correlate DSC/TGA data with packing efficiency. Strong H-bonding networks increase melting points (>200°C) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
